N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine
Description
N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-12-10-17(21-11-13-6-4-5-7-14(13)20)22-19-16(24-3)9-8-15(23-2)18(12)19/h4-10H,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAHAJWHMKMYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit DNA synthesis by targeting topoisomerases or other enzymes critical for cell replication .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the specific substituents found in N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine.
Chloroquine: An antimalarial drug with a quinoline core structure.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Uniqueness
This compound is unique due to its specific substituents, which may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
